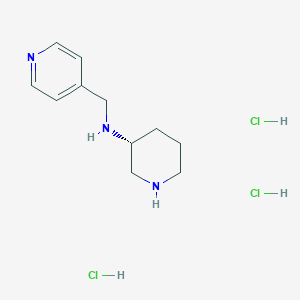

![molecular formula C17H17N3O5S B2531231 Methyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)benzoate CAS No. 2034586-15-5](/img/structure/B2531231.png)

Methyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

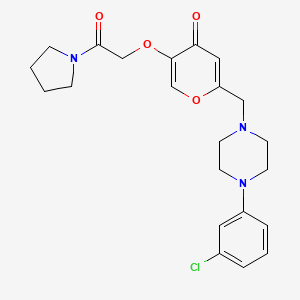

The compound "Methyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)benzoate" is a chemical entity that appears to be related to a class of compounds that exhibit a variety of biological activities and possess interesting chemical properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as those containing the benzoate moiety and the thiadiazole ring, have been synthesized and analyzed in various contexts.

Synthesis Analysis

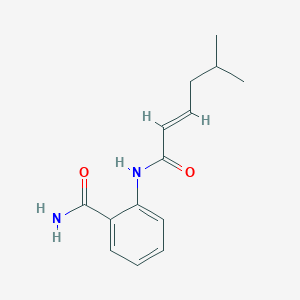

The synthesis of related compounds involves condensation reactions and the use of organotin reagents. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was achieved through a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Similarly, organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[1,2,3]thiadiazole-7-carboxylates were synthesized and characterized by various spectroscopic techniques . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within a molecule . Additionally, density functional theory (DFT) has been employed to optimize molecular structures and predict properties such as vibrational frequencies and NMR chemical shifts . These analytical methods are crucial for understanding the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied using global chemical reactivity descriptors and natural population analysis (NPA) . These studies help in understanding the electron distribution within the molecule and its potential reactivity. The synthesis of organotin derivatives also indicates the versatility of the thiadiazole moiety in forming various chemical bonds and its reactivity towards different reagents .

Physical and Chemical Properties Analysis

The physical properties, such as mesomorphic properties of related benzoate compounds, have been investigated, revealing the presence of thermally stable nematic phases . The chemical properties, including antioxidant properties, have been assessed using in vitro systems, with some compounds showing good scavenging activity . These studies provide insights into the potential physical and chemical behaviors of "this compound".

Applications De Recherche Scientifique

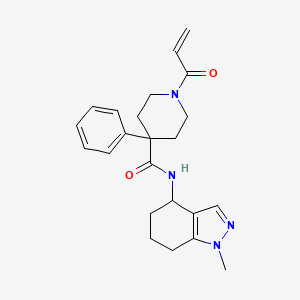

Photodynamic Therapy Applications

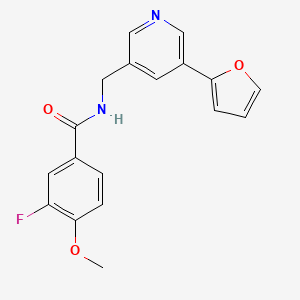

The synthesis and characterization of novel compounds with a focus on their photophysical and photochemical properties are crucial for advancing photodynamic therapy (PDT). For instance, a study by Pişkin, Canpolat, and Öztürk (2020) introduced new zinc phthalocyanine derivatives with high singlet oxygen quantum yields. These derivatives are significant for Type II PDT mechanisms, showcasing their potential in treating cancer due to their excellent fluorescence properties and photostability (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Radiotracers for Imaging

Another critical application is in the synthesis of carbon-11 labeled compounds for positron emission tomography (PET) imaging. Gao, Wang, and Zheng (2018) detailed the synthesis of CK1 inhibitors labeled with carbon-11, demonstrating a method for creating potent radiotracers for imaging applications related to Alzheimer's disease (Gao, Wang, & Zheng, 2018).

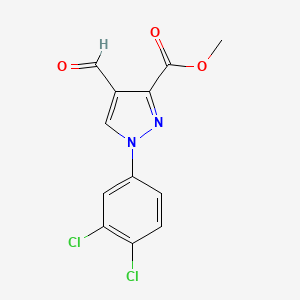

Agricultural Applications

The development of nanoparticle systems for the sustained release of agricultural fungicides represents another significant application. Campos et al. (2015) prepared solid lipid nanoparticles and polymeric nanocapsules containing carbendazim and tebuconazole, showcasing enhanced delivery mechanisms for plant disease treatment and prevention (Campos et al., 2015).

Novel Synthesis Methods

Research also extends into the development of new synthetic pathways for heterocyclic compounds, as demonstrated by Gabriele et al. (2006). They reported a novel synthesis of dihydrobenzo[dioxine] and dihydrobenzo[oxazine] derivatives, contributing to the field of organic synthesis with potential applications in medicinal chemistry and material sciences (Gabriele et al., 2006).

Mécanisme D'action

Target of Action

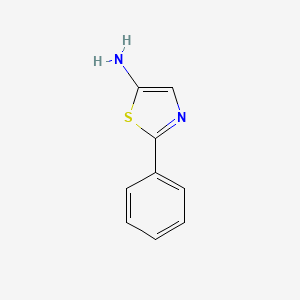

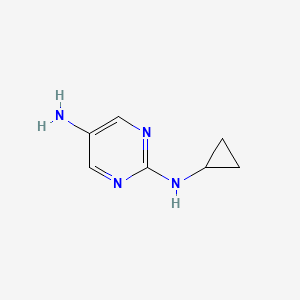

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets of this compound would depend on its specific structure and functional groups.

Mode of Action

The mode of action of thiazole derivatives can vary widely depending on their specific structure and the biological target they interact with. For example, some thiazole derivatives may inhibit certain enzymes, while others may interact with cell membrane receptors .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, they may influence the synthesis of neurotransmitters, the release of energy from carbohydrates during metabolism, or the functioning of the nervous system .

Pharmacokinetics

The pharmacokinetic properties of thiazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For example, it could result in reduced inflammation, pain relief, or inhibition of microbial growth .

Action Environment

The action of thiazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and interaction with its targets .

Propriétés

IUPAC Name |

methyl 4-[(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S/c1-19-14-9-8-13(10-15(14)20(2)26(19,23)24)18-16(21)11-4-6-12(7-5-11)17(22)25-3/h4-10H,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLPJPLQYANMLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC)N(S1(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B2531148.png)

![1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B2531150.png)

![4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531153.png)

![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide](/img/structure/B2531159.png)

![1-({1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-2-methylindoline](/img/structure/B2531161.png)

![N-(1-cyanopropyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2531167.png)